

Preliminary Efficacy of Lcq908 (Pradigastat): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lcq908

Cat. No.: B610185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lcq908, also known as pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.^[1] Preliminary studies have investigated its efficacy in treating familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. This technical guide provides an in-depth overview of the preliminary efficacy data for **Lcq908**, detailed experimental protocols for key studies, and visualizations of the relevant biological pathways and experimental workflows.

Core Efficacy Data

The primary efficacy of **Lcq908** has been evaluated in a clinical trial involving patients with FCS (NCT01146522). The quantitative data from this study, along with in vitro inhibition data, are summarized below.

In Vitro DGAT1 Inhibition

Compound	Target	IC50
Lcq908 (Pradigastat)	DGAT1	0.157 μ M

Table 1: In vitro inhibitory activity of **Lcq908** against DGAT1.

Clinical Efficacy in Familial Chylomicronemia Syndrome (FCS)

An open-label clinical study (NCT01146522) involving six FCS patients evaluated the efficacy of **Lcq908** at different doses over 21-day treatment periods.

Treatment Group (Dose)	Parameter	Baseline (Mean ± SEM)	End of Treatment (Mean ± SEM)	Percent Change from Baseline
Fasting Triglycerides				
20 mg	Triglycerides (mg/dL)	1857 ± 531	1100 ± 389	-41%
40 mg	Triglycerides (mg/dL)	1857 ± 531	557 ± 159	-70%
Postprandial Triglycerides (AUC0-9h)				
20 mg	TG AUC0-9h (mg·h/dL)	15898 ± 4598	9989 ± 3013	-37%
40 mg	TG AUC0-9h (mg·h/dL)	15898 ± 4598	11128 ± 3658	-30%
Fasting Apolipoprotein B48 (ApoB48)				
20 mg	ApoB48 (µg/mL)	13.9 ± 3.4	8.0 ± 2.0	-42%
40 mg	ApoB48 (µg/mL)	13.9 ± 3.4	5.3 ± 1.3	-62%
Postprandial Apolipoprotein B48 (AUC0-9h)				
20 mg	ApoB48 AUC0-9h (µg·h/mL)	165 ± 42	88 ± 23	-47%
40 mg	ApoB48 AUC0-9h (µg·h/mL)	165 ± 42	68 ± 18	-59%

Table 2: Efficacy of **Lcq908** on Triglyceride and ApoB48 Levels in FCS Patients (NCT01146522).[2]

Experimental Protocols

In Vitro DGAT1 Inhibition Assay

A standard biochemical assay is employed to determine the in vitro potency of DGAT1 inhibitors like **Lcq908**.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Lcq908** against human DGAT1.

Materials:

- Recombinant human DGAT1 enzyme
- **Lcq908** (Pradigastat) at various concentrations
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA)
- Substrates: 1,2-dioleoyl-sn-glycerol and [14C]-oleoyl-CoA
- Scintillation fluid and counter

Procedure:

- Enzyme Preparation: Recombinant human DGAT1 is prepared from a suitable expression system (e.g., insect cells).
- Reaction Mixture Preparation: The inhibitor, **Lcq908**, at various concentrations is pre-incubated with the DGAT1 enzyme in the reaction buffer.
- Substrate Addition: The enzymatic reaction is initiated by adding the substrates, 1,2-dioleoyl-sn-glycerol and the radiolabeled [14C]-oleoyl-CoA.
- Incubation: The reaction mixture is incubated at 37°C for a specified period.

- **Reaction Termination:** The reaction is stopped by adding a solvent mixture (e.g., isopropanol:heptane:water).
- **Lipid Extraction:** The newly synthesized radiolabeled triglycerides are extracted.
- **Quantification:** The amount of radioactivity incorporated into the triglyceride fraction is measured using a scintillation counter.
- **Data Analysis:** The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Clinical Trial in Familial Chylomicronemia Syndrome (NCT01146522)

Objective: To assess the safety, tolerability, and efficacy of **Lcq908** in reducing triglyceride levels in patients with FCS.

Study Design: An open-label, fixed-sequence study.

Patient Population: Six patients with genetically confirmed FCS.

Treatment Protocol:

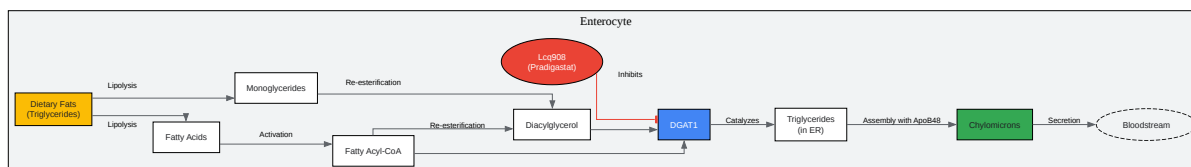
- **Run-in Period:** A one-week very low-fat diet run-in period.
- **Baseline Assessment:** Baseline lipid assessments, including a low-fat meal tolerance test, were performed.
- **Treatment Periods:** Patients underwent three consecutive 21-day treatment periods with oral **Lcq908** at 20 mg, 40 mg, and 10 mg, respectively.
- **Washout Periods:** Treatment periods were separated by washout periods of at least four weeks.
- **Assessments:** Fasting triglyceride levels were assessed weekly. Postprandial triglycerides and ApoB48 levels were also monitored.

Analytical Methods:

- **Triglyceride Measurement:** Serum triglyceride levels are typically measured using standardized enzymatic assays. These assays involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of coupled enzymatic reactions that result in the formation of a colored or fluorescent product that can be quantified spectrophotometrically.
- **ApoB48 Measurement:** Serum ApoB48 concentrations are commonly determined using a sandwich enzyme-linked immunosorbent assay (ELISA).^{[3][4]} This method utilizes a capture antibody specific for ApoB48 coated on a microplate, followed by the addition of the patient's serum. A second, detection antibody conjugated to an enzyme is then added, which also binds to the captured ApoB48. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of ApoB48 in the sample.^{[3][4]}

Visualizations

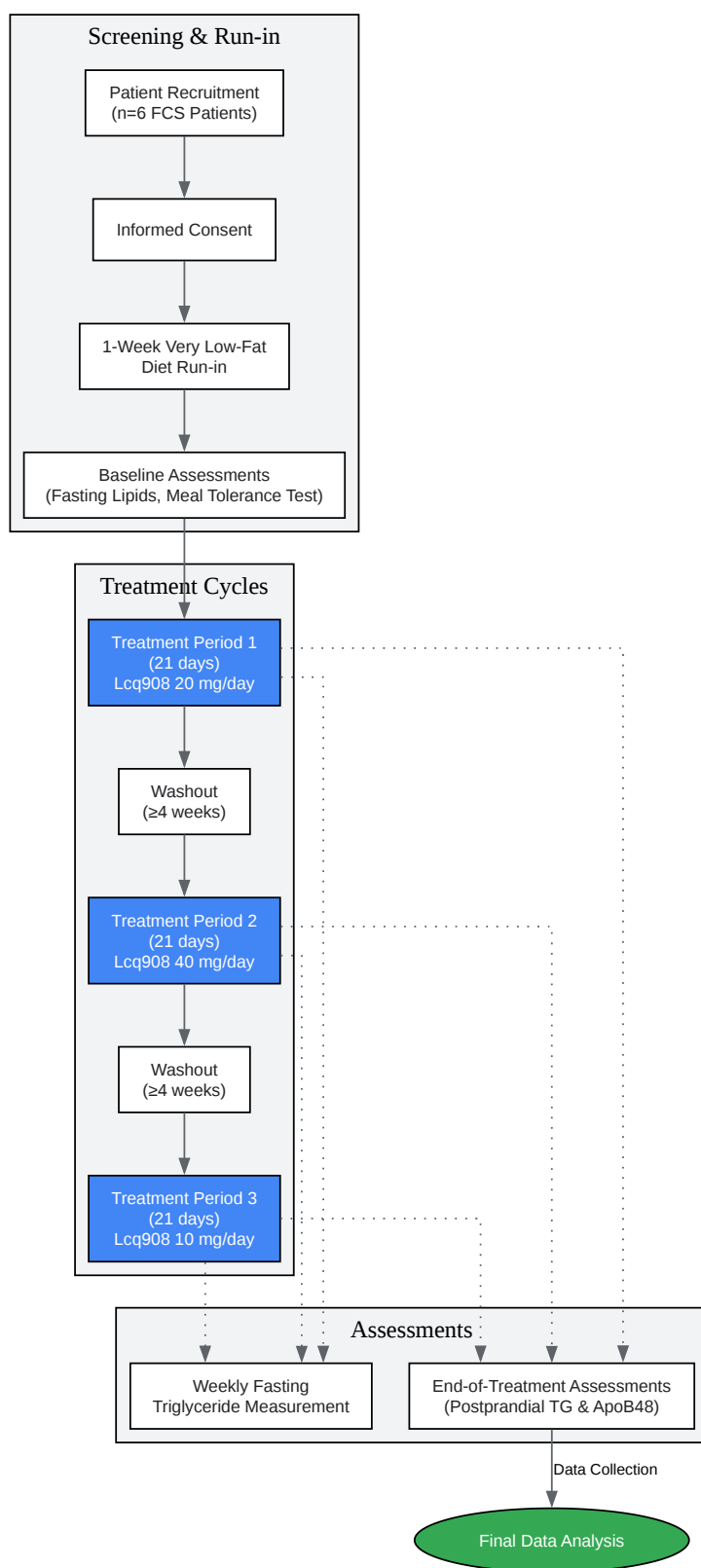
DGAT1 Signaling Pathway in Triglyceride Synthesis



[Click to download full resolution via product page](#)

Caption: DGAT1 pathway in intestinal enterocytes.

Lcq908 Clinical Trial Workflow (NCT01146522)



[Click to download full resolution via product page](#)

Caption: Workflow of the NCT01146522 clinical trial.

Discussion and Future Directions

The preliminary data for **Lcq908** demonstrate a dose-dependent reduction in both fasting and postprandial triglycerides and ApoB48 levels in patients with FCS.[2] The inhibition of DGAT1 in the intestine effectively reduces the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides. These findings provided early clinical proof-of-concept for DGAT1 inhibition as a therapeutic strategy for severe hypertriglyceridemia.

However, it is important to note that the development of pradigastat was discontinued in a subsequent Phase III trial. While the specific reasons for discontinuation are not fully detailed in the provided search results, it highlights the challenges in developing DGAT1 inhibitors, which may include gastrointestinal side effects or other tolerability issues.

Future research in this area may focus on developing DGAT1 inhibitors with improved tissue selectivity or alternative therapeutic strategies for managing FCS. The detailed understanding of the DGAT1 pathway and the clinical trial methodologies from these preliminary studies will be invaluable for the continued development of novel treatments for rare lipid disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of apolipoprotein B-48 in serum by a sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary Efficacy of Lcq908 (Pradigastat): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610185#preliminary-studies-on-lcq908-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com